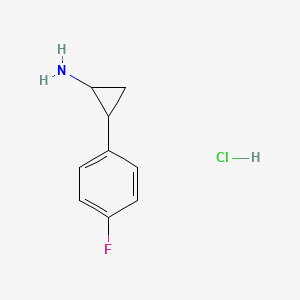

2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

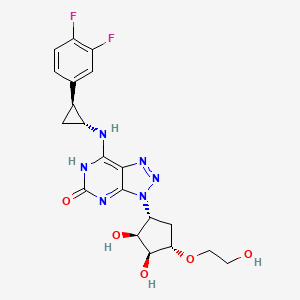

2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN . It is also known by other names such as trans-2-(4-Fluorophenyl)cyclopropylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to an amine (NH2) group and a 4-fluorophenyl group . The InChI string of the compound isInChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.64 g/mol . It has a hydrogen bond donor count of 1 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, including compounds with a 4-fluorophenyl group, have been identified as a new class of σ receptor ligands. These compounds exhibit selective affinity towards the σ1 and σ2 receptor subtypes, with modifications at the 4-position enhancing activity. Specifically, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine and cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine have shown significant potency as σ1 and σ2 receptor ligands, respectively (Schinor et al., 2020).

Synthesis Techniques

Innovative synthetic methods have been developed for cyclopropyl amines and cyclopropanols, demonstrating the high-yield formation of cyclopropyl amines from enamines and trimethylsilyl enol ethers. This process highlights the efficiency of aluminum carbenoids in cyclopropanation reactions, offering advantages over traditional reagents (Kadikova et al., 2015).

Modular Access to Polysubstituted 2-Arylcyclopropylamines

A novel approach utilizing organoboron reagents in Cu-catalyzed cyclopropene carbometalation has been developed to synthesize polysubstituted 2-arylcyclopropylamines (ACPA). This method allows for the efficient and enantioselective assembly of ACPAs, marking the first instance of enantioselective multicomponent cyclopropane synthesis. The process significantly enhances the synthesis of ACPAs and may inspire further development in cyclopropane synthesis (Li et al., 2019).

Antibacterial and Antimalarial Agents

4-Alkylaminoaryl phenyl cyclopropyl methanones, derived from 4-fluorochalcones, have been synthesized and evaluated for their antitubercular and antimalarial activities. Several compounds have shown promising in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, highlighting their potential as therapeutic agents. Molecular docking and enzyme inhibition studies have been conducted to understand their mode of action (Ajay et al., 2010).

Mecanismo De Acción

Target of Action

A similar compound, (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine, is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase iv inhibitors . This suggests that 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride might also interact with similar targets.

Biochemical Pathways

Based on the potential target of a similar compound, it might be involved in the regulation of dipeptidyl peptidase iv activity, which plays a crucial role in glucose metabolism .

Action Environment

It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBZLHQLCAFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

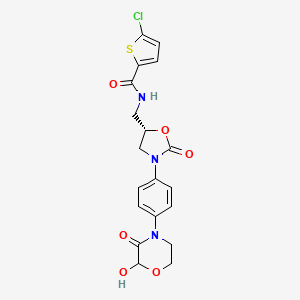

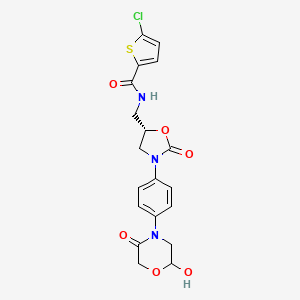

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)